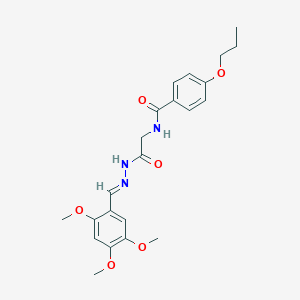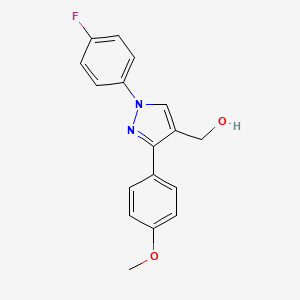
5-(4-Fluorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FTT , is a heterocyclic compound with a complex structure. Let’s break down its name:
5-(4-Fluorophenyl): This part of the compound contains a fluorine-substituted phenyl ring at the 5-position.
4-((4-(pentyloxy)benzylidene)amino): Here, we have a benzylidene group attached to an amino group via a pentyloxy linker.
4H-1,2,4-triazole-3-thiol: The core structure is a 1,2,4-triazole ring with a thiol (sulfur-containing) group at the 3-position.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for FTT, but one common approach involves the condensation of a substituted benzaldehyde with a substituted hydrazine. The reaction proceeds through a Schiff base intermediate, followed by cyclization to form the triazole ring. The fluorophenyl substituent can be introduced during the synthesis.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to facilitate the condensation. Isolation and purification steps follow, yielding the desired compound.
Industrial Production: FTT is not produced on an industrial scale due to its specialized applications. research laboratories synthesize it for scientific investigations.
Análisis De Reacciones Químicas
FTT undergoes various reactions:
Oxidation: The thiol group can be oxidized to a disulfide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the triazole ring may yield different derivatives.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).
Major products depend on reaction conditions and substituents. For example, reduction of FTT may yield aminothiazoles or other related compounds.
Aplicaciones Científicas De Investigación
FTT finds applications in various fields:
Medicine: It exhibits antimicrobial properties and has potential as an antifungal or antibacterial agent.
Chemistry: Researchers use FTT as a building block for designing novel compounds.
Industry: Limited industrial applications, but it could be explored for materials science or drug development.
Mecanismo De Acción
FTT’s mechanism of action likely involves interactions with cellular targets. It may inhibit enzymes or interfere with metabolic pathways. Further studies are needed to elucidate specific molecular pathways.
Comparación Con Compuestos Similares
FTT’s uniqueness lies in its combination of a triazole ring, fluorophenyl group, and thiol functionality. Similar compounds include other triazoles, thiol-containing molecules, and fluorinated aromatics.
Propiedades
Número CAS |
677779-34-9 |
|---|---|
Fórmula molecular |
C20H21FN4OS |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21FN4OS/c1-2-3-4-13-26-18-11-5-15(6-12-18)14-22-25-19(23-24-20(25)27)16-7-9-17(21)10-8-16/h5-12,14H,2-4,13H2,1H3,(H,24,27)/b22-14+ |
Clave InChI |
MFYCMGVDBWZSOK-HYARGMPZSA-N |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016315.png)


![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016321.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12016330.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12016344.png)
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12016355.png)
![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016372.png)




